molecular formula C13H19N3O4 B7105488 Ethyl 2-[3-(2-hydroxyethoxy)azetidin-1-yl]-4-methylpyrimidine-5-carboxylate

Ethyl 2-[3-(2-hydroxyethoxy)azetidin-1-yl]-4-methylpyrimidine-5-carboxylate

Cat. No.: B7105488
M. Wt: 281.31 g/mol
InChI Key: WBJHPXXMEPZXPU-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-hydroxyethoxy)azetidin-1-yl]-4-methylpyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives Azetidines are four-membered nitrogen-containing heterocycles known for their significant reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(2-hydroxyethoxy)azetidin-1-yl]-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the [2 + 2] cycloaddition reaction, where ethyl 2,3-butadienoate reacts with a cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) to form the azetidine ring . The reaction is carried out in a solvent like 1,4-dioxane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-hydroxyethoxy)azetidin-1-yl]-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azetidine ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carbonyl derivatives, amine derivatives, and substituted azetidine or pyrimidine compounds.

Scientific Research Applications

Ethyl 2-[3-(2-hydroxyethoxy)azetidin-1-yl]-4-methylpyrimidine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(2-hydroxyethoxy)azetidin-1-yl]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes or receptors, potentially inhibiting or modifying their activity. The hydroxyl and pyrimidine groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    4-Methylpyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.

Uniqueness

Ethyl 2-[3-(2-hydroxyethoxy)azetidin-1-yl]-4-methylpyrimidine-5-carboxylate is unique due to its combination of an azetidine ring with a pyrimidine moiety and a hydroxyethoxy group. This structural combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-[3-(2-hydroxyethoxy)azetidin-1-yl]-4-methylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-3-19-12(18)11-6-14-13(15-9(11)2)16-7-10(8-16)20-5-4-17/h6,10,17H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJHPXXMEPZXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CC(C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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